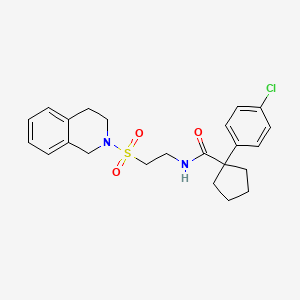

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O3S and its molecular weight is 446.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core attached to a sulfonyl group, which is further substituted with a 3,4-dihydroisoquinoline moiety and a 4-chlorophenyl group. This unique structure is believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways associated with neuroinflammation and neuroprotection.

Target Enzymes

- 17β-Hydroxysteroid Dehydrogenases : The compound exhibits inhibitory activity against this enzyme, which plays a crucial role in steroid metabolism.

- Cyclooxygenase-2 (COX-2) : It has been identified as a selective inhibitor of COX-2, which is implicated in inflammatory processes .

Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties, particularly in models of neuroinflammation. In studies involving lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the production of pro-inflammatory cytokines and nitric oxide in microglial cells, thereby protecting dopaminergic neurons from degeneration .

Antibacterial Activity

The compound has also demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies indicated strong inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) : It showed strong inhibitory activity against AChE, which is significant for conditions like Alzheimer's disease.

- Urease : The compound exhibited potent urease inhibition, with IC50 values comparable to existing urease inhibitors .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Pharmacological Properties

a. TRPA1 Antagonism

One of the primary applications of this compound is its role as a TRPA1 antagonist . TRPA1 (Transient Receptor Potential Ankyrin 1) is a receptor that plays a crucial role in pain sensation and inflammatory responses. Compounds that inhibit TRPA1 have potential therapeutic applications in treating conditions such as:

- Atopic dermatitis

- Chronic pain syndromes

- Inflammatory bowel disease

In preclinical studies, the compound demonstrated significant efficacy in reducing pain responses in models that simulate inflammatory conditions. For instance, topical application in a cinnamaldehyde flare study provided proof of pharmacology, indicating its potential as a treatment modality for dermatological conditions associated with pain and inflammation .

b. Structure-Activity Relationship Studies

The compound has been subjected to extensive structure-activity relationship (SAR) studies. These studies aim to identify how modifications to the chemical structure influence biological activity. Notably, variations in the sulfonyl and cyclopentanecarboxamide moieties have been linked to enhanced potency and selectivity against TRPA1 receptors .

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with commercially available precursors such as 4-chlorophenyl derivatives and isoquinoline-based compounds.

- Key Reactions : Key synthetic steps include sulfonation, cyclization, and carboxamide formation.

- Characterization Techniques : Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Efficacy in Pain Models

In a study assessing the efficacy of TRPA1 antagonists, this compound was tested against established models of acute and chronic pain. Results indicated a significant reduction in pain scores compared to control groups, demonstrating its potential for clinical applications in pain management .

Case Study 2: Dermatological Applications

A clinical trial evaluated the effectiveness of topical formulations containing this compound for treating atopic dermatitis. Patients reported marked improvements in symptoms such as itching and inflammation after consistent application over several weeks .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSFREKJMCAJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.